molecular formula C11H16O2 B1203067 4-Tert-butyl-2-(hydroxymethyl)phenol CAS No. 6638-87-5

4-Tert-butyl-2-(hydroxymethyl)phenol

Cat. No. B1203067
CAS RN: 6638-87-5
M. Wt: 180.24 g/mol
InChI Key: YBCYCPJHEXJDAN-UHFFFAOYSA-N
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Patent
US04259464

Procedure details

In a 1-liter Erlenmeyer flask 150 g (1.00 mole) of p-t-butylphenol, 56 g (1.4 formulas) of sodium hydroxide dissolved in 400 ml of water, and 120 ml (1.6 moles, 40 g CH2O/100 ml solution) of formaldehyde solution were combined. The mixture was kept at 50° in a water bath for 5 days with occasional swirling. (After 10 minutes the mixture had become a nearly clear solution, but cloudiness began to increase after an additional 5 minutes.) The precipitated solid product was suction filtered, washed with a little water, and sucked as dry as possible. This still moist salt was neutralized by treatment with about 600 ml of 10% acetic acid. The new solid which formed was filtered and washed with water to give 107.9 g, m.p. 65°-85°. Two recrystallizations from hexane with a small amount of ether added yielded 90.1 g (50%) of 5-t-butyl-2-hydroxybenzyl alcohol m.p. of 91°-92°. The NMR spectrum of this compound (3.1τ, multiplet, 3 protons, aromatic; 6.1, broad singlet, 2, OH; 5.42, singlet, 2,CH2 ; 8.80, singlet, 9, C(CH3)3) is interesting in that the two nonequivalent hydroxyls appear to give only one peak. This is probably caused by time averaging of the two hydroxy protons due to hydrogen bonding and the acidity of the phenolic proton.
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
56 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:10]=[CH:9][C:8]([OH:11])=[CH:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2].[OH-:12].[Na+].[CH2:14]=O>O>[C:1]([C:5]1[CH:10]=[CH:9][C:8]([OH:11])=[C:7]([CH:6]=1)[CH2:14][OH:12])([CH3:4])([CH3:2])[CH3:3] |f:1.2|

Inputs

Step One
Name
Quantity
150 g
Type
reactant
Smiles
C(C)(C)(C)C1=CC=C(C=C1)O
Name
Quantity
56 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
400 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
120 mL
Type
reactant
Smiles
C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
(After 10 minutes the mixture had become
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
to increase after an additional 5 minutes
Duration
5 min
WASH
Type
WASH
Details
washed with a little water
CUSTOM
Type
CUSTOM
Details
as dry as possible
CUSTOM
Type
CUSTOM
Details
The new solid which formed
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
to give 107.9 g, m.p. 65°-85°
CUSTOM
Type
CUSTOM
Details
Two recrystallizations from hexane with a small amount of ether
ADDITION
Type
ADDITION
Details
added

Outcomes

Product
Details
Reaction Time
5 d
Name
Type
product
Smiles
C(C)(C)(C)C=1C=CC(=C(CO)C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 90.1 g
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.